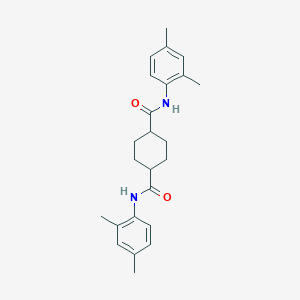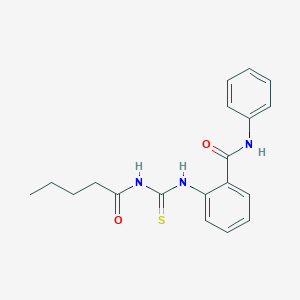![molecular formula C19H23N3O2S2 B250181 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea](/img/structure/B250181.png)
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea (MPSP) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. MPSP has been shown to exhibit potent inhibitory effects on several enzymes and receptors, making it a promising candidate for drug development and other research applications. In
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to exhibit potent inhibitory effects on several enzymes and receptors, such as carbonic anhydrase, acetylcholinesterase, and tyrosine kinase receptors. These inhibitory effects make this compound a promising candidate for drug development and other research applications.
Wirkmechanismus
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that play important roles in various cellular processes. For example, this compound has been shown to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound may disrupt this balance and lead to physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. These effects make this compound a promising candidate for drug development and other research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea in lab experiments is its potent inhibitory effects on enzymes and receptors, which can be useful for studying the role of these molecules in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea, including the development of more potent and selective inhibitors, the investigation of its effects on other enzymes and receptors, and the exploration of its potential applications in drug development and other research areas. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea can be synthesized using a variety of methods, including the reaction of 4-aminobenzenesulfonyl chloride with 4-methylpiperidine, followed by the reaction of the resulting product with phenylisothiocyanate. The final product can be purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Eigenschaften
Molekularformel |
C19H23N3O2S2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-11-13-22(14-12-15)26(23,24)18-9-7-17(8-10-18)21-19(25)20-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H2,20,21,25) |
InChI-Schlüssel |
ACHUHMLMIDMLCS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)



![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250119.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
